
5-氟-4-甲基-3-硝基吡啶-2-胺
描述
5-Fluoro-4-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6FN3O2. It is a derivative of pyridine, featuring a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position
科学研究应用
Chemistry: In chemistry, 5-Fluoro-4-methyl-3-nitropyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development.
Medicine: Due to its biological activity, 5-Fluoro-4-methyl-3-nitropyridin-2-amine is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new medications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
生化分析
Biochemical Properties
5-Fluoro-4-methyl-3-nitropyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to undergo biotransformation by the fungus Cunninghamella elegans, resulting in the formation of several metabolites, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide . These interactions suggest that 5-Fluoro-4-methyl-3-nitropyridin-2-amine can be metabolized by specific enzymes, leading to the formation of hydroxylated and oxidized derivatives.
Cellular Effects
The effects of 5-Fluoro-4-methyl-3-nitropyridin-2-amine on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the biotransformation products of 5-Fluoro-4-methyl-3-nitropyridin-2-amine may interact with cellular enzymes, leading to changes in metabolic pathways and the regulation of gene expression . These interactions can result in alterations in cellular processes, such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-4-methyl-3-nitropyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group is known to undergo a [1,5] sigmatropic shift, which can lead to the formation of different isomers and derivatives . These structural changes can affect the compound’s ability to bind to specific enzymes and proteins, thereby modulating their activity. Additionally, the hydroxylated and oxidized metabolites of 5-Fluoro-4-methyl-3-nitropyridin-2-amine may further influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-4-methyl-3-nitropyridin-2-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound can undergo biotransformation, resulting in the formation of various metabolites over time . These metabolites may have different biological activities and can influence cellular processes in distinct ways. The stability of 5-Fluoro-4-methyl-3-nitropyridin-2-amine and its degradation products can also impact its long-term effects on cells and tissues.
Dosage Effects in Animal Models
The effects of 5-Fluoro-4-methyl-3-nitropyridin-2-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit specific biological activities, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 5-Fluoro-4-methyl-3-nitropyridin-2-amine may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications.
Metabolic Pathways
5-Fluoro-4-methyl-3-nitropyridin-2-amine is involved in various metabolic pathways, including those mediated by specific enzymes and cofactors. The compound’s biotransformation by Cunninghamella elegans results in the formation of hydroxylated and oxidized metabolites, which can further participate in metabolic reactions . These metabolic pathways may involve the interaction of 5-Fluoro-4-methyl-3-nitropyridin-2-amine with enzymes such as cytochrome P450, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Fluoro-4-methyl-3-nitropyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s chemical structure allows it to be transported across cell membranes and distributed to various cellular compartments . Additionally, the binding of 5-Fluoro-4-methyl-3-nitropyridin-2-amine to specific proteins can affect its localization and accumulation within cells, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of 5-Fluoro-4-methyl-3-nitropyridin-2-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with enzymes and proteins, as well as its overall biological effects. For example, the hydroxylated and oxidized metabolites of 5-Fluoro-4-methyl-3-nitropyridin-2-amine may exhibit different subcellular localizations, leading to distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-3-nitropyridin-2-amine typically involves the nitration of 5-fluoro-4-methylpyridin-2-amine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, which allows for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
化学反应分析
Types of Reactions: 5-Fluoro-4-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like tin chloride or iron powder in acidic conditions.
Substitution: Reactions with halogens or other electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated or alkylated derivatives.
相似化合物的比较
5-Bromo-4-methyl-3-nitropyridin-2-amine: Similar structure with a bromine atom instead of fluorine.
2-Amino-4-methyl-3-nitropyridine: Lacks the fluorine atom.
N-benzyl-5-fluoro-3-nitropyridin-2-amine: Contains a benzyl group attached to the nitrogen atom.
Uniqueness: 5-Fluoro-4-methyl-3-nitropyridin-2-amine stands out due to the presence of the fluorine atom, which significantly affects its chemical behavior and biological activity compared to its bromine or benzyl counterparts.
属性
IUPAC Name |
5-fluoro-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDERXAUBXSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652042 | |
| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-86-6 | |
| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


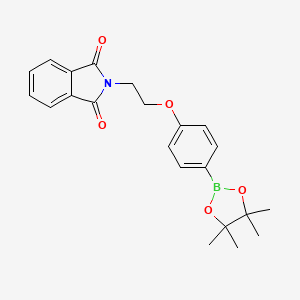
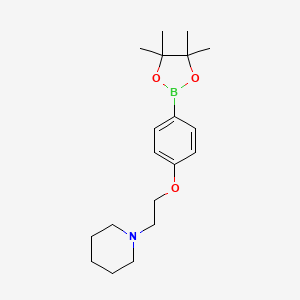


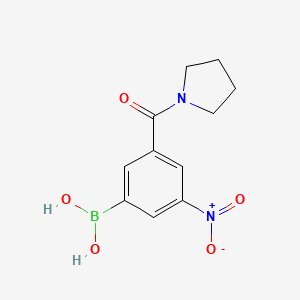
![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)
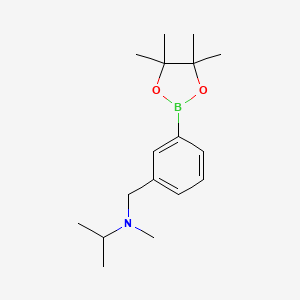
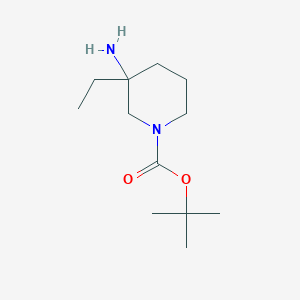
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
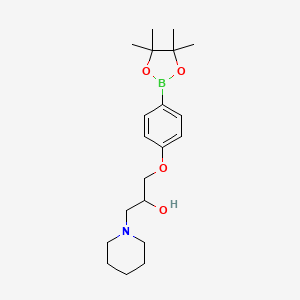
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
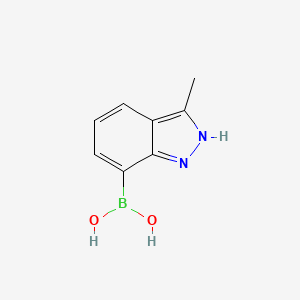
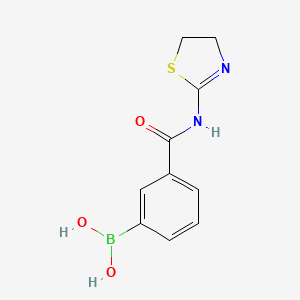
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
